

**Clinical Application Notes: Milciclib in Advanced HCC****Author:** Smolecule Technical Support Team. **Date:** February 2026**Compound Focus: Milciclib Maleate**

CAS No.: 802539-81-7

Cat. No.: S548113

[Get Quote](#)

Milciclib (PHA-848125AC) is an orally bioavailable, small-molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK2, CDK1, CDK4, CDK5, and CDK7, as well as tropomyosin receptor kinase A (TRKA) and Src family kinases [1] [2] [3]. By inhibiting these key regulators, it disrupts cell cycle progression, particularly the G1 to S phase transition, and promotes apoptosis, showing potential to overcome chemotherapy resistance [4] [3].

## Clinical Trial Summary

A Phase 2a, single-arm, open-label study (NCT03109886) evaluated Milciclib monotherapy in patients with unresectable or metastatic HCC [5] [6]. All enrolled patients had either failed prior Sorafenib treatment, were intolerant to it, or refused it [5] [6].

- **Primary Objective:** To evaluate the safety and tolerability of oral **Milciclib maleate**.
- **Secondary Objectives:** To assess efficacy endpoints including Time to Progression (TTP), Progression-Free Survival (PFS), and Objective Response Rate (ORR) based on mRECIST and RECIST 1.1 criteria [5].

## Key Efficacy and Safety Findings

The trial demonstrated a promising clinical benefit with a manageable safety profile [4] [7] [3].

**Table 1: Key Efficacy Outcomes from Phase 2a Trial (Evaluable Population, n=28)**

Efficacy Parameter	Result
Clinical Benefit Rate	64.3% [7]
Stable Disease (SD)	60.7% (17 patients) [7]
Partial Response (PR)	3.6% (1 patient) [7]
Median Time to Progression (TTP)	5.9 months (95% CI, 1.5-6.7) [7]
Median Progression-Free Survival (PFS)	5.9 months (95% CI, 1.5-6.7) [7]
Patients completing 6-month study	14 out of 28 [4]

Table 2: Common Drug-Related Adverse Events (AEs)

Adverse Event	Frequency / Note
Most Frequent AEs	Diarrhea, nausea, fatigue, asthenia, fever, headache, rash [4]
Manageability	All AEs were manageable with appropriate care [4] [7]
Serious AEs	No drug-related deaths were reported [4] [7]

The combination of demonstrated clinical benefit, sustained disease control, and a manageable toxicity profile suggests Milciclib is a viable candidate for further clinical development in advanced HCC [4] [7].

## Detailed Experimental Protocol

This section outlines the clinical dosing regimen and key methodological considerations for assessing Milciclib's activity, based on the Phase 2a trial design [5] [6].

## Dosing and Administration

- **Drug Form:** **Milciclib maleate**, provided as 10, 50, and 100 mg hard gelatin capsules [5].

- **Dosage: 100 mg, administered orally, once daily** [5] [6].
- **Treatment Schedule:** A cyclic regimen of **4 consecutive days of dosing followed by 3 days off per week**. This 4-day-on/3-day-off schedule is repeated every 4 weeks (constituting one cycle) [5] [6].
- **Treatment Duration:**
  - Initial treatment period is **3 cycles (12 weeks)** [5].
  - On Day 90 ( $\pm$  3 days), a tumor assessment is performed.
  - Patients demonstrating clinical benefit (e.g., Complete Response, Partial Response, or Stable Disease) may continue treatment for up to **6 months (Day 180)** from treatment start, at the investigator's discretion [5].

## Key Patient Eligibility Criteria

### Inclusion Criteria [5] [6]:

- Histologically or radiologically confirmed diagnosis of unresectable or metastatic HCC.
- Failure, intolerance, or refusal of prior Sorafenib therapy.
- Child-Pugh score of  $\leq$  6 (Class A).
- ECOG performance status of 0 or 1.

### Exclusion Criteria [5] [6]:

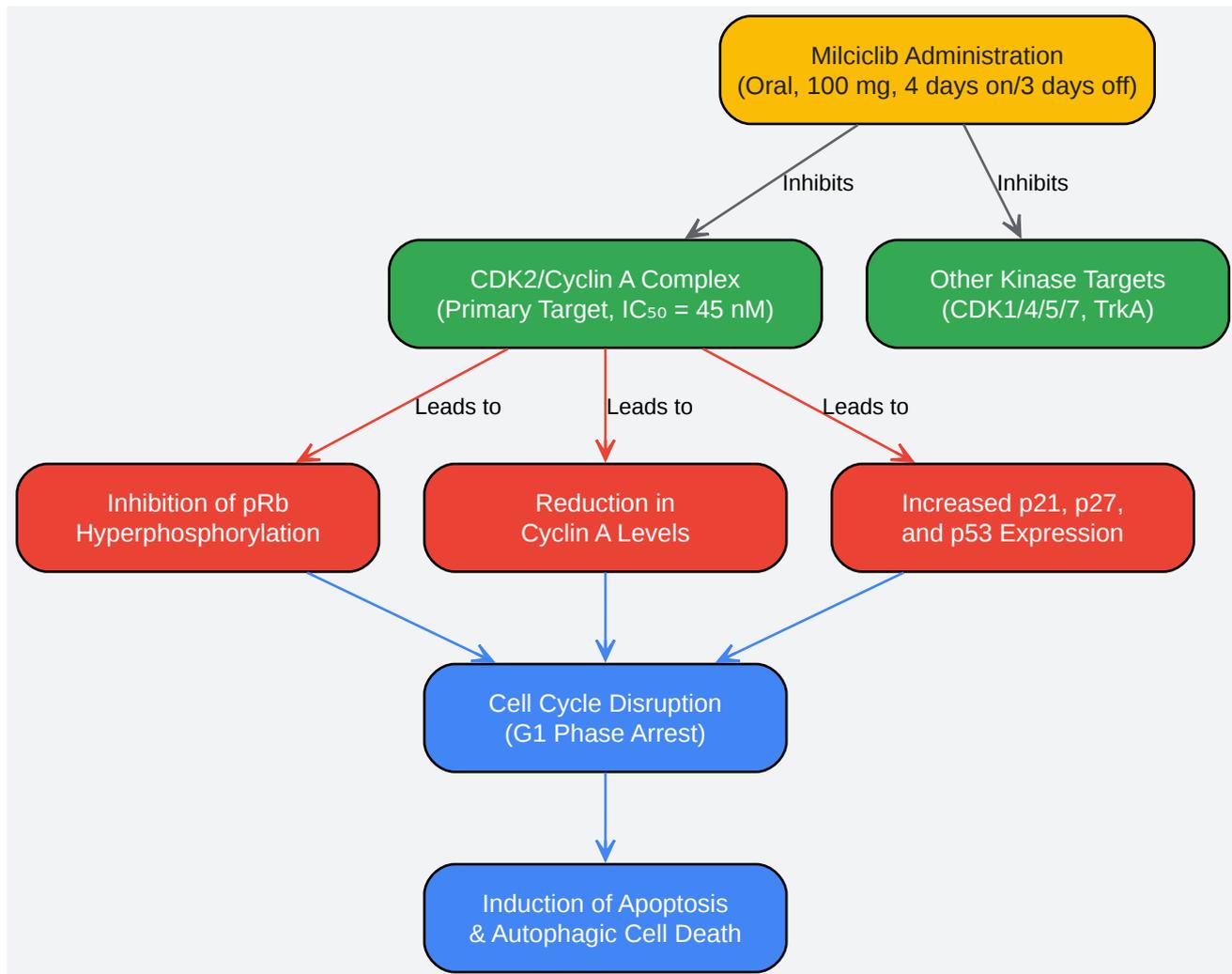
- Prior use of any systemic anti-cancer therapy (except Sorafenib and, in some cases, Regorafenib discontinued for intolerance).
- Known fibrolamellar HCC or mixed hepato-cholangiocarcinoma.
- Grade 3 esophageal varices.
- Clinical ascites defined as CTCAE Grade  $\geq$ 2.

## Assessment Methodologies

- **Tumor Response:** Assessed according to **mRECIST criteria for HCC** and conventional **RECIST 1.1**. An Independent Central Review is recommended for confirmation [5] [4].
- **Safety Evaluation:** Monitor and grade all adverse events using **NCI CTCAE version 4.03**. Regular assessments should include hematology, blood chemistry, urinalysis, and vital signs [5].
- **Biomarker Research (Exploratory):** Collection of tumor tissue and plasma samples for analysis of marker expression in association with clinical outcome [5].

## Mechanism of Action and Signaling Pathway

Milciclib exerts its anticancer effects primarily through potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle [1] [2]. The following diagram illustrates its core mechanism and downstream effects on the cell cycle.



[Click to download full resolution via product page](#)

Milciclib is a potent, ATP-competitive inhibitor that primarily targets the CDK2/cyclin A complex with an IC<sub>50</sub> of 45 nM [2]. It also inhibits other CDKs and TRKA in the nanomolar range [1] [2]. This multi-kinase inhibition profile disrupts the normal progression of the cell cycle, particularly the G1 to S phase transition [3]. Mechanistically, this leads to the reduction of hyperphosphorylated retinoblastoma protein (pRb), decreased cyclin A levels, and increased expression of cell cycle inhibitors p21 and p27 [2]. The consequent cell cycle arrest ultimately triggers apoptosis and autophagic cell death in cancer cells [2].

## Future Directions and Combination Potential

The unique mechanism of action of Milciclib supports its investigation in combination therapies. Emerging preclinical evidence indicates that CDK2 inhibition can impair DNA damage repair pathways, notably by inhibiting Rad51, thereby enhancing the sensitivity of cancer cells to radiotherapy [8] [9]. This effect has been demonstrated in colorectal cancer models, where Milciclib showed a radiosensitizing effect with a sensitizer enhancement ratio (SER) above 1 [8] [9]. This rationale could be explored in HCC. Furthermore, early clinical data has shown synergistic activity when Milciclib is combined with tyrosine kinase inhibitors in HCC models [7], and a Phase I study combining Milciclib with gemcitabine demonstrated significant disease stabilization in refractory solid tumors [3].

## Conclusion

**Milciclib maleate** represents a promising therapeutic agent for advanced HCC, particularly in the Sorafenib-refractory or intolerant population. The established clinical protocol of 100 mg orally on a 4-days-on/3-days-off schedule, combined with mRECIST for assessment, provides a clear framework for research and clinical application. Its favorable safety profile and multi-kinase inhibitory activity warrant further investigation in combination regimens to improve outcomes for HCC patients.

## References

1. Milciclib - an overview | ScienceDirect Topics [sciencedirect.com]
2. Milciclib | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
3. Milciclib (TZLS-201) [tizianalifesciences.com]
4. Tiziana Reports Phase 2a Clinical Data with Milciclib ... [tizianalifesciences.com]
5. Study of Milciclib in Patients With Unresectable/Metastatic ... [patlynk.com]
6. Study of Milciclib in Patients With Unresectable/Metastatic ... [ctv.veeva.com]
7. Milciclib Shows Early Clinical Benefit in Previously Treated ... [targetedonc.com]

8. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [frontiersin.org]

9. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Application Notes: Milciclib in Advanced HCC]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548113#milciclib-maleate-metastatic-hcc-treatment-protocol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com